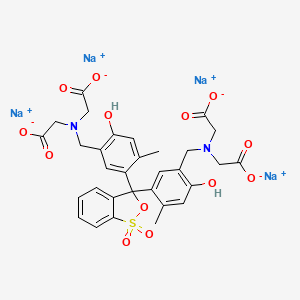
Glycine, N,N'-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N,N’-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of glycine residues, benzoxathiol groups, and phenylene linkages, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt involves multiple steps, including the formation of intermediate compounds. The reaction typically starts with the preparation of the benzoxathiol core, followed by the introduction of glycine residues and phenylene linkages. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the careful monitoring of reaction parameters and the use of high-purity reagents to achieve a high yield of the final product. Purification steps, such as crystallization and chromatography, are employed to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N,N’-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
Glycine, N,N’-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Glycine, N,N’-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Glycine, N,N’-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (14)): A closely related compound with similar structural features.
Other Benzoxathiol Derivatives: Compounds with the benzoxathiol core but different substituents.
Uniqueness
The uniqueness of Glycine, N,N’-((1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis((6-hydroxy-4-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62698-59-3 |
|---|---|
Fórmula molecular |
C31H28N2Na4O13S |
Peso molecular |
760.6 g/mol |
Nombre IUPAC |
tetrasodium;2-[[5-[3-[5-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-4-methylphenyl]methyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C31H32N2O13S.4Na/c1-17-7-24(34)19(11-32(13-27(36)37)14-28(38)39)9-22(17)31(21-5-3-4-6-26(21)47(44,45)46-31)23-10-20(25(35)8-18(23)2)12-33(15-29(40)41)16-30(42)43;;;;/h3-10,34-35H,11-16H2,1-2H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;/q;4*+1/p-4 |
Clave InChI |
CYEFGNIYEPRRPM-UHFFFAOYSA-J |
SMILES canónico |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
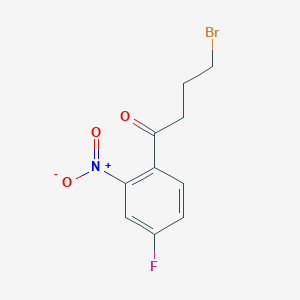
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)

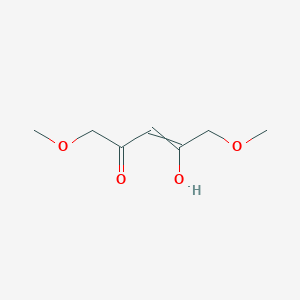


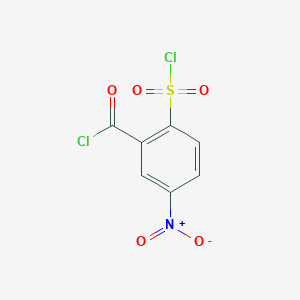
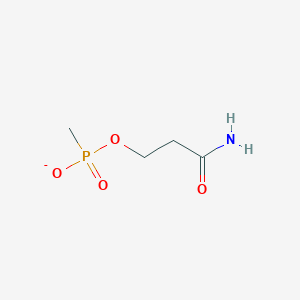
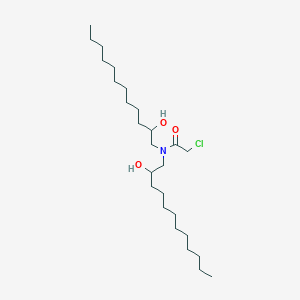
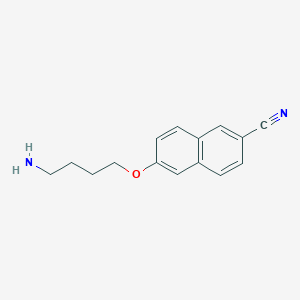
![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)
